molecular formula C20H23N5O B3822770 4-[[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]morpholine

4-[[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]morpholine

Cat. No. B3822770
M. Wt: 349.4 g/mol
InChI Key: PUTBXKTUVKCXMD-UHFFFAOYSA-N
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Description

The compound “4-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl]morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Attached to this ring is a phenyl group (a ring of six carbon atoms, also known as a benzene ring), which is further connected to a tetrazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms) and a 2,6-dimethylphenyl group (a benzene ring with two methyl groups attached at the 2nd and 6th positions) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the morpholine ring, the introduction of the phenyl group, and the creation of the tetrazole ring. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine ring provides a polar, hydrophilic character due to the presence of the nitrogen and oxygen atoms, while the phenyl and tetrazole rings contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the morpholine ring could undergo nucleophilic substitution reactions, and the phenyl ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the morpholine ring could make the compound somewhat polar and potentially soluble in water .

properties

IUPAC Name

4-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-phenylmethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-15-7-6-8-16(2)18(15)25-20(21-22-23-25)19(17-9-4-3-5-10-17)24-11-13-26-14-12-24/h3-10,19H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTBXKTUVKCXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]morpholine
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4-[[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]morpholine
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4-[[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]morpholine
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4-[[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]morpholine
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4-[[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]morpholine
Reactant of Route 6
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4-[[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]morpholine

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